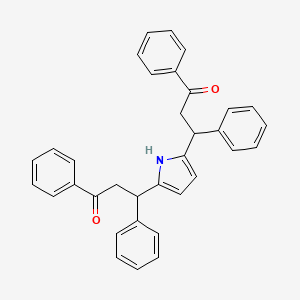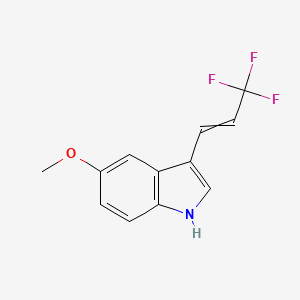
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole typically involves the reaction of 5-methoxyindole with a trifluoropropenylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the trifluoropropenyl group can be reduced to form a saturated propyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 5-methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)indole-2-carboxylic acid.
Reduction: Formation of 5-methoxy-3-(3,3,3-trifluoropropyl)-1H-indole.
Substitution: Formation of this compound derivatives with various substituents on the indole ring.
Applications De Recherche Scientifique
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structural features. For example, the indole ring may interact with biological receptors or enzymes, while the trifluoropropenyl group could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyindole: Lacks the trifluoropropenyl group, making it less hydrophobic and potentially less bioactive.
3-(3,3,3-Trifluoroprop-1-en-1-yl)-1H-indole: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-3-(3,3,3-trifluoropropyl)-1H-indole: A reduced form of the target compound, which may have different chemical and biological properties.
Uniqueness
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is unique due to the presence of both the methoxy and trifluoropropenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
923293-06-5 |
|---|---|
Formule moléculaire |
C12H10F3NO |
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
5-methoxy-3-(3,3,3-trifluoroprop-1-enyl)-1H-indole |
InChI |
InChI=1S/C12H10F3NO/c1-17-9-2-3-11-10(6-9)8(7-16-11)4-5-12(13,14)15/h2-7,16H,1H3 |
Clé InChI |
RULVKUQUBKNHOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2C=CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



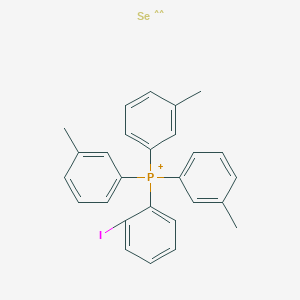
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)

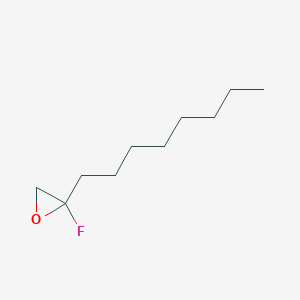
![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)
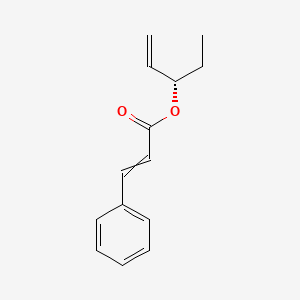

![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
